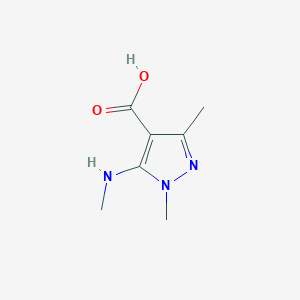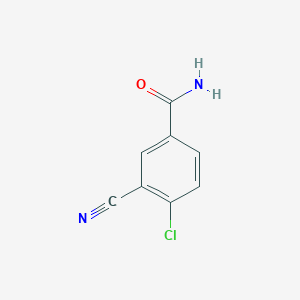
4-Chloro-3-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-cyanobenzamide is an organic compound with the molecular formula C8H5ClN2O. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 4-position and a cyano group at the 3-position on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-3-cyanobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-cyanobenzoic acid with ammonium hydroxide and oxalyl chloride . The reaction typically proceeds under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-cyanobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can react with amines to form amide derivatives.
Common Reagents and Conditions:
Lewis Acids: Used in substitution reactions to facilitate the replacement of the chlorine atom.
Ultrasonic Irradiation: Employed in condensation reactions to enhance reaction rates and yields.
Major Products Formed:
Amide Derivatives: Formed through condensation reactions with amines.
Substituted Benzamides: Resulting from substitution reactions involving the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-cyanobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-cyanobenzamide involves its interaction with specific molecular targets. It can form hydrogen bonds and π-π interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways, leading to various effects, such as antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzamide: Lacks the cyano group, resulting in different chemical properties and reactivity.
3-Cyanobenzamide: Lacks the chlorine atom, affecting its substitution reactions and applications.
Uniqueness: 4-Chloro-3-cyanobenzamide’s unique combination of a chlorine atom and a cyano group on the benzene ring imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
4-chloro-3-cyanobenzamide |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H2,11,12) |
InChI-Schlüssel |
BTDRAKZKRSGZMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


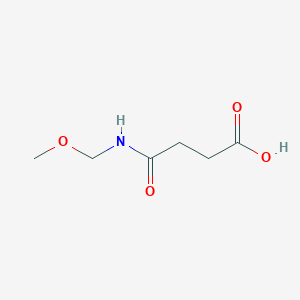

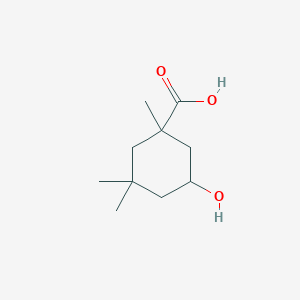
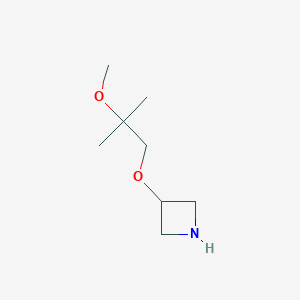

![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
![tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13083977.png)
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
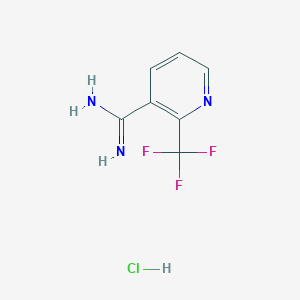
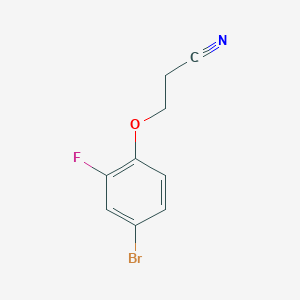
![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)
